N1,N8-二乙酰亚精胺(盐酸盐)

描述

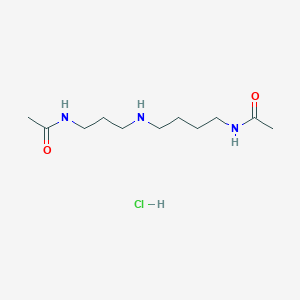

N1,N8-Diacetylspermidine (hydrochloride) is a diacetylated derivative of spermidine, a natural polyamine. This compound is found in human urine and is elevated in patients with colorectal and urogenital malignancies. It serves as a potential biomarker for cancer detection due to its selective elevation in malignant conditions over benign ones .

科学研究应用

N1,N8-二乙酰亚精胺(盐酸盐)具有多种科学研究应用:

化学: 它用作各种化学反应的试剂以及分析化学中的标准物质。

生物学: 研究该化合物在细胞代谢中的作用及其作为癌症检测生物标志物的潜力。

医学: 它用于与癌症诊断和预后相关的研究。

作用机制

N1,N8-二乙酰亚精胺(盐酸盐)的作用机制涉及其作为多胺的作用。多胺对于细胞生长和分化至关重要。N1,N8-二乙酰亚精胺(盐酸盐)通过与 DNA、RNA 和蛋白质等细胞成分相互作用发挥其作用。它影响各种细胞通路,包括那些参与细胞增殖和凋亡的通路。 该化合物在癌症患者中含量升高,表明它参与了肿瘤生长和进展 .

类似化合物:

N1,N12-二乙酰亚精胺: 另一种在人尿中发现的二乙酰化多胺,在癌症患者中含量也升高。

亚精胺: N1,N8-二乙酰亚精胺的母体化合物,参与细胞代谢和生长。

亚精胺: 一种具有类似生物学功能的相关多胺。

独特性: N1,N8-二乙酰亚精胺(盐酸盐)因其特殊的乙酰化模式而独一无二,这种模式影响着它的生物活性及其作为癌症生物标志物的潜力。 它在恶性肿瘤中选择性升高,使其成为癌症诊断的宝贵工具 .

生化分析

Biochemical Properties

N1,N8-Diacetylspermidine (hydrochloride) plays a significant role in biochemical reactions. It interacts mainly with RNAs of nucleic acids and has been shown to be greatly involved in protein synthesis . In particular, it is involved in human health and diseases .

Cellular Effects

N1,N8-Diacetylspermidine (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is useful as prognostic indicators after treatment and during follow-up examination of cancer patients .

Molecular Mechanism

The molecular mechanism of N1,N8-Diacetylspermidine (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of N1,N8-Diacetylspermidine (hydrochloride) change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N1,N8-Diacetylspermidine (hydrochloride) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N1,N8-Diacetylspermidine (hydrochloride) is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N1,N8-Diacetylspermidine (hydrochloride) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: N1,N8-二乙酰亚精胺(盐酸盐)的合成涉及亚精胺的乙酰化。该过程通常包括亚精胺与乙酸酐在碱(如吡啶)存在下的反应。反应在受控条件下进行,以确保在 N1 和 N8 位置完全乙酰化。

工业生产方法: N1,N8-二乙酰亚精胺(盐酸盐)的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和优化的反应条件,以实现高产率和纯度。 然后,通过重结晶或色谱等技术对产物进行纯化 .

化学反应分析

反应类型: N1,N8-二乙酰亚精胺(盐酸盐)可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的 N-氧化物衍生物。

还原: 还原反应可以将乙酰基转化回胺基。

取代: 在适当条件下,乙酰基可以被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 取代反应通常需要催化剂和特定溶剂来促进反应。

相似化合物的比较

N1,N12-Diacetylspermine: Another diacetylated polyamine found in human urine, also elevated in cancer patients.

Spermidine: The parent compound of N1,N8-Diacetylspermidine, involved in cellular metabolism and growth.

Spermine: A related polyamine with similar biological functions.

Uniqueness: N1,N8-Diacetylspermidine (hydrochloride) is unique due to its specific acetylation pattern, which influences its biological activity and potential as a cancer biomarker. Its selective elevation in malignant conditions makes it a valuable tool for cancer diagnostics .

生物活性

N1,N8-Diacetylspermidine (DiAcSpd) is a polyamine derivative that has garnered attention due to its significant biological activities, particularly in the context of cancer diagnostics and potential therapeutic applications. This article synthesizes current research findings regarding the biological activity of DiAcSpd, including its role as a biomarker for malignancies, its synthesis and chemical properties, and relevant case studies.

- Molecular Formula : C₁₁H₂₃N₃O₂

- Molecular Weight : 229.319 g/mol

- CAS Number : 82414-35-5

DiAcSpd is a metabolite of spermidine, formed through acetylation by spermidine/spermine N1-acetyltransferase. Its structure consists of two acetyl groups attached to the nitrogen atoms at positions N1 and N8 of the spermidine backbone.

Role as a Biomarker

DiAcSpd is primarily recognized for its potential as a diagnostic biomarker in oncology. Research indicates that urinary levels of DiAcSpd are significantly elevated in patients with various malignancies, including urogenital cancers. For instance:

- Diagnostic Utility : A study demonstrated that DiAcSpd levels were markedly higher in the urine of cancer patients compared to healthy individuals, suggesting its utility as a diagnostic marker for malignancies .

- Prognostic Indicator : Elevated levels of DiAcSpd post-treatment have been associated with cancer recurrence, making it a valuable prognostic indicator during follow-up examinations .

The biological activity of DiAcSpd is linked to its interaction with cellular processes:

- Cell Proliferation and Differentiation : Polyamines, including DiAcSpd, play crucial roles in cell growth and differentiation. Their intracellular concentrations are tightly regulated, as both deficiency and excess can disrupt normal cellular functions .

- Enzyme Regulation : DiAcSpd influences the activity of various enzymes involved in polyamine metabolism. For example, it has been shown to induce spermidine/spermine N1-acetyltransferase activity in cultured cells, thereby affecting the conversion of spermidine to putrescine .

Case Studies

- Cancer Diagnosis :

-

Metabolic Profiles in Disease :

- Research on Parkinson's disease has indicated that DiAcSpd levels correlate with disease severity markers such as the Hoehn and Yahr scale (H&Y) and the Unified Parkinson's Disease Rating Scale (UPDRS-III). This suggests that DiAcSpd may also have applications beyond oncology, potentially serving as a biomarker for neurodegenerative diseases .

Synthesis and Derivatives

Recent studies have focused on synthesizing new analogues of DiAcSpd for enhanced diagnostic capabilities:

- Synthesis Techniques : Novel synthetic routes have been developed to create DiAcSpd analogues with functional linkers suitable for applications in Systematic Evolution of Ligands by Exponential enrichment (SELEX), which could lead to improved detection methods for low-molecular-weight biomarkers like DiAcSpd .

| Compound | Structure | Biological Activity |

|---|---|---|

| N1,N8-Diacetylspermidine | DiAcSpd Structure | Cancer biomarker; regulates polyamine metabolism |

| N1,N12-Diacetylspermine | DiAcSpm Structure | Similar utility as DiAcSpd; elevated in malignancies |

属性

IUPAC Name |

N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKXLCKGDFFGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCNC(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。